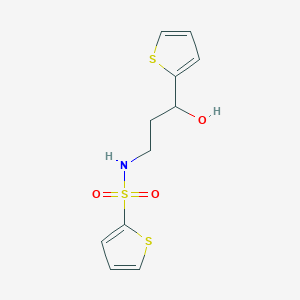

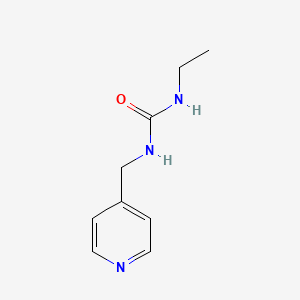

N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives are typically synthesized through condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The structures of some pertinent biological compounds based on thiophene have been shown .Chemical Reactions Analysis

Thiophene-based molecules have a prominent role in the advancement of organic semiconductors . They are utilized in industrial chemistry and material science as corrosion inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-based compounds can vary widely depending on their specific structures. For instance, the compound 1-(thiophen-2-yl)-2-aminopropane, also known as Thiopropamine, has similar stimulant effects to amphetamine but with around one third the potency .科学的研究の応用

Synthesis and Chemical Properties

- Sulfonylation Using N-Hydroxy Sulfonamide : N-hydroxy sulfonamide has been utilized for the first time in the synthesis of sulfones, demonstrating its efficiency in the regioselective sulfonylation of thiophenols, aryl acetylenic acid, and aromatic alkynes (Raghuvanshi & Verma, 2021).

- Facile Synthesis and Biological Activity : Thiophene sulfonamide derivatives, including N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-sulfonamide, were synthesized via Suzuki cross coupling reaction, showing potential in urease inhibition, hemolytic activities, and antibacterial activities (Noreen et al., 2017).

Pharmacological Applications

- Carbonic Anhydrase Inhibition : Derivatives of benzo[b]thiophene-2-sulfonamide, similar in structure to the compound of interest, have shown potential as topically active inhibitors of ocular carbonic anhydrase, useful in the treatment of glaucoma (Graham et al., 1989).

- Metabolite Preparation in Drug Metabolism : The application of microbial-based surrogate biocatalytic systems has been demonstrated for the production of mammalian metabolites of biaryl-bis-sulfonamides, aiding in drug metabolism studies (Zmijewski et al., 2006).

Molecular and Biochemical Studies

- Gene Expression Relationship in Antitumor Sulfonamides : Studies involving sulfonamide-focused libraries, including thiophene-based compounds, have revealed insights into gene expression changes, elucidating drug-sensitive cellular pathways and pharmacophore structures in anticancer research (Owa et al., 2002).

- Molecular Modeling and DFT Analysis : New sulfonamide-based compounds have been synthesized and analyzed using molecular modeling and density functional theory (DFT), providing insights into electronic properties and molecular interactions, which are crucial for drug design (Hassan et al., 2021).

作用機序

将来の方向性

Thiophene-based compounds continue to be a fascinating field of research. Some of these compounds have shown significant antifungal, antibacterial, antioxidant, insecticide, anticonvulsant, analgesic, antitumor, anti-inflammatory, and anti-HSV activity . They also have a broad range of different applications in polymers, dyes, and liquid crystals . Therefore, they are significant lead compounds that can be used for further structural optimization .

特性

IUPAC Name |

N-(3-hydroxy-3-thiophen-2-ylpropyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S3/c13-9(10-3-1-7-16-10)5-6-12-18(14,15)11-4-2-8-17-11/h1-4,7-9,12-13H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOIUAKBIXJKTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2537131.png)

![4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B2537133.png)

![4-ethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2537142.png)

![3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2537143.png)

![3-(4-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2537145.png)

![N-(2-aminoethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2537151.png)

![5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2537153.png)